molecular formula C20H21N3O2 B2694605 1-(3,5-Dimethylphenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one CAS No. 895122-41-5

1-(3,5-Dimethylphenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B2694605
CAS No.: 895122-41-5
M. Wt: 335.407
InChI Key: YLRATXAXHJJKJO-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a synthetic organic compound that belongs to the class of pyrazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 3,5-dimethylphenyl and 3-methoxyphenylmethyl groups can be done via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethylphenyl)-3-amino-1,2-dihydropyrazin-2-one
  • 1-(3,5-Dimethylphenyl)-3-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one

Uniqueness

1-(3,5-Dimethylphenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is unique due to the specific substitution pattern on the pyrazinone core, which can influence its chemical reactivity and biological activity. The presence of both 3,5-dimethylphenyl and 3-methoxyphenylmethyl groups may confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[(3-methoxyphenyl)methylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14-9-15(2)11-17(10-14)23-8-7-21-19(20(23)24)22-13-16-5-4-6-18(12-16)25-3/h4-12H,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRATXAXHJJKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C(C2=O)NCC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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